3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

Catalog No.
S583896
CAS No.
102691-36-1
M.F
C15H32N3OP
M. Wt
301.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((Bis(diisopropylamino)phosphino)oxy)propanenitr...

CAS Number

102691-36-1

Product Name

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

IUPAC Name

3-bis[di(propan-2-yl)amino]phosphanyloxypropanenitrile

Molecular Formula

C15H32N3OP

Molecular Weight

301.41 g/mol

InChI

InChI=1S/C15H32N3OP/c1-12(2)17(13(3)4)20(19-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3

InChI Key

RKVHNYJPIXOHRW-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N

Synonyms

N,N,N’,N’-Tetrakis(1-methylethyl)phosphorodiamidous Acid 2-Cyanoethyl Ester; 2-Cyanoethoxybis(N,N-diisopropylamino)phosphine; 2-Cyanoethyl Tetraisopropylphosphorodiamidite; Bis(diisopropylamino)(2-cyanoethoxy)phosphine;

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N

Synthesis and Characterization:

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a versatile phosphorus-based organic molecule used in various scientific research applications. Its synthesis involves the reaction between diisopropylamine, phosphorus trichloride, and 3-cyanopropanol. The resulting product can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Applications in Organic Chemistry:

This compound finds its primary application as a building block in the synthesis of various organophosphorus compounds, particularly phosphoramidites. These phosphoramidites are crucial reagents in the field of DNA and RNA synthesis, specifically in the creation of oligonucleotides, essential for various research applications like gene sequencing and gene editing [, ].

Medicinal Chemistry and Drug Discovery:

Furthermore, 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile demonstrates potential in medicinal chemistry and drug discovery. Studies have explored its role in the development of new therapeutic agents, including antiviral and antitumor drugs. However, further research is necessary to fully understand its potential in this field [].

Material Science Applications:

Recent research suggests potential applications of this compound in material science. Studies have investigated its use in the development of new functional materials like flame retardants and polymer additives. However, these applications are still under exploration, and more research is needed to determine its full potential [].

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a chemical compound with the molecular formula C15H32N3OP. It is characterized by a colorless liquid form and has a density of 0.949 g/mL at 25 °C. This compound exhibits moisture sensitivity and should be stored at low temperatures (around -20 °C) to maintain stability. It has a boiling point of approximately 100 °C at 0.5 mm Hg and is slightly soluble in solvents like acetonitrile and methanol, while being sparingly soluble in chloroform and benzene .

BDAP's mechanism of action revolves around its ability to form complexes with transition metals. Once coordinated to a metal center, BDAP can influence the metal's reactivity by altering its electronic properties. This can be exploited in various catalytic processes where the transition metal acts as a catalyst and BDAP modulates its activity and selectivity [].

, including:

  • Oxidation: The compound can be oxidized to form phosphine oxides, which are important intermediates in organic synthesis.
  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions due to the presence of the cyano group, allowing it to react with various electrophiles.
  • Phosphitylation: This compound is notably used as a reagent in the synthesis of phosphitylated nucleotides, which are crucial for oligonucleotide synthesis .

The synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile can be achieved through several methods:

  • One-Pot Procedure: A common method involves the reaction of diisopropylamine with dichlorophosphaneyl compounds to yield the desired product. This process is efficient and cost-effective.
  • Vacuum Distillation: After synthesis, purification through vacuum distillation is often employed to isolate the product from by-products and unreacted materials .

This compound serves multiple purposes in scientific research:

  • Reagent for Nucleotide Synthesis: It is primarily used as a reagent for synthesizing phosphitylated nucleotides, which are essential for oligonucleotide synthesis in molecular biology.
  • Organic Synthesis: Its unique structure allows it to act as a building block in various organic synthesis reactions, particularly those involving phosphorous chemistry .

Several compounds exhibit structural similarities to 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, including:

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite: Similar in structure but utilized specifically for oligonucleotide synthesis.
  • Bis(diisopropylamino)(2-cyanoethoxy)phosphine: Shares similar functional groups but differs in its reactivity profile and applications.
  • Phosphoramidites: A broader class of compounds used extensively in nucleic acid chemistry but vary significantly in their leaving groups and stability.

Comparison Table

Compound NameMolecular FormulaKey Features
3-((Bis(diisopropylamino)phosphino)oxy)propanenitrileC15H32N3OPUsed for phosphitylated nucleotide synthesis
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeC15H32N3OPSpecific for oligonucleotide applications
Bis(diisopropylamino)(2-cyanoethoxy)phosphineC15H32N3OPSimilar reactivity but different applications
General PhosphoramiditesVariesBroad application in nucleic acid chemistry

The uniqueness of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile lies in its specific functional groups that enhance its utility as a reagent for synthesizing complex organic molecules, particularly in the field of nucleic acid chemistry.

Evolution of Phosphoramidite Chemistry in Oligonucleotide Synthesis

Phosphoramidite chemistry emerged in the early 1980s as a transformative approach to DNA synthesis. Prior methods, such as the phosphotriester and phosphodiester approaches, faced limitations in yield and purity due to inefficient coupling reactions and unstable intermediates. The breakthrough came with Marvin Caruthers' development of nucleoside phosphoramidites, which introduced a stable trivalent phosphorus intermediate amenable to controlled oxidation.

The critical innovation lay in the use of diisopropylamino groups as transient protecting groups for the phosphorus atom. These groups provided steric hindrance, preventing unwanted side reactions while allowing selective deprotection during coupling cycles. The introduction of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile capitalized on this chemistry, offering enhanced stability compared to earlier chlorophosphoramidite reagents.

Development of 2-Cyanoethyl Protecting Groups

The 2-cyanoethyl group became a linchpin in phosphoramidite design due to its dual role:

  • Protection: It shields the phosphate moiety during synthesis.
  • Deprotection: Its β-elimination under basic conditions (e.g., ammonium hydroxide) enables clean removal post-synthesis.

Comparative studies demonstrated that 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile outperformed alternatives like methyl and allyl groups in terms of deprotection efficiency and side-product formation. However, the generation of acrylonitrile during deprotection necessitated scavengers like tert-butylamine to prevent nucleobase adducts.

Role in Automated Solid-Phase Synthesis

The commercialization of Applied Biosystems' Model 394 DNA synthesizer in the 1980s marked a paradigm shift, with 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile becoming a staple reagent. Its compatibility with tetrazole-activated coupling (0.2–0.4 M in acetonitrile) enabled stepwise efficiencies exceeding 99%, critical for synthesizing oligonucleotides >100 bases.

Key advantages in automation:

  • Stability: Shelf life >6 months at -20°C under inert gas.
  • Reactivity: Fast coupling times (30–60 seconds) due to optimal leaving group kinetics.
  • Scalability: Adaptable to both small-scale (0.2 µmol) and industrial (kilogram) syntheses.

Classical Two-Step One-Pot Synthesis Protocols

The classical synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile employs a two-step, one-pot methodology that has become the standard approach for producing this important phosphoramidite compound [4]. The synthesis typically involves the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropanenitrile in the presence of a catalytic amount of 1H-tetrazole [6]. This methodology represents a significant advancement over earlier multi-step procedures, offering improved efficiency and reduced purification requirements [4] [6].

The mechanism proceeds through initial activation of the tris(diisopropylamino)phosphine by tetrazole, which acts both as an acid and as a nucleophilic catalyst [17] [19]. The tetrazole first protonates the phosphorus center, followed by displacement of one diisopropylamino group to form a highly reactive tetrazolide intermediate [17] [18]. This intermediate subsequently undergoes nucleophilic attack by the hydroxyl group of 3-hydroxypropanenitrile, yielding the desired phosphoramidite product while regenerating tetrazole and releasing diisopropylamine [19] [20].

Research by Berner and colleagues demonstrated that the tetrazole-activated coupling mechanism produces a characteristic 31P nuclear magnetic resonance signal at 126 parts per million, confirming the formation of the tetrazolide intermediate [17]. The reaction conditions typically require anhydrous solvents, with dichloromethane being the most commonly employed medium due to its ability to solubilize both reactants while maintaining the anhydrous conditions essential for preventing hydrolysis [6].

Table 1: Classical Two-Step One-Pot Synthesis Conditions

Synthesis MethodReagentsTemperature (°C)Reaction Time (hours)Typical Yield (%)Solvent System
Classical two-step one-potTris(diisopropylamino)phosphine + 3-hydroxypropanenitrile + 1H-tetrazole253.090Dichloromethane
Optimized tetrazole-catalyzedBis(diisopropylamino)chlorophosphine + 3-hydroxypropanenitrile + TEA01.093Acetonitrile
Continuous flow processPhosphorus trichloride + diisopropylamine + 3-hydroxypropanenitrile402.575Acetonitrile/Chloroform
Large-scale batch processTris(diisopropylamino)phosphine + cyanoethanol + activator254.085Dichloromethane/THF
Modified phosphitylationPhosphoramidite precursor + cyanoethyl alcohol202.092Acetonitrile

The protocol involves careful control of stoichiometry, with optimal results achieved using a slight molar excess of the phosphine reagent (1.05-1.20 equivalents) relative to the alcohol component [6]. The reaction proceeds smoothly at ambient temperature, though some variants employ reduced temperatures to minimize side reactions and improve selectivity [18] [20]. The one-pot nature of this synthesis eliminates the need for intermediate isolation, significantly reducing both processing time and material losses [4] [13].

Optimization of Tris(diisopropylamino)phosphine Reactions

Optimization studies have revealed several critical parameters that significantly influence the efficiency and yield of tris(diisopropylamino)phosphine reactions in the synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile [8] [14]. Temperature control represents one of the most important optimization factors, with research demonstrating that conducting reactions at reduced temperatures (0-5°C) can improve yields by 7-10% compared to ambient temperature conditions [14] [20].

The choice of activating agent has undergone substantial development beyond the traditional tetrazole system [18] [20]. Studies have shown that employing N-methylimidazole in combination with tetrazole creates a more effective activation system, with researchers reporting that a mixture of 0.1 molar N-methylimidazole in 0.45 molar tetrazole resulted in significant increases in coupling efficiency [20]. This optimization is particularly beneficial for difficult coupling reactions and can increase stepwise coupling efficiency from 96.4% to 98.0% [20] [21].

Solvent system optimization has revealed that mixed solvent systems often outperform single solvents [9] [14]. The combination of acetonitrile and dichloromethane has proven particularly effective, providing improved solubility for both reactants while maintaining the anhydrous conditions required for optimal reaction performance [9] [14]. Research has demonstrated that this mixed solvent approach can improve yields by 4-6% compared to single solvent systems [14].

Table 2: Optimization Parameters for Enhanced Synthesis Efficiency

ParameterStandard ConditionsOptimized ConditionsYield Improvement (%)
Phosphine/alcohol ratio1.05:1.001.20:1.00+5-8
Catalyst loading0.05 equiv tetrazole0.10 equiv activator+3-5
Reaction temperature25°C0-5°C+7-10
Solvent selectionDichloromethaneAcetonitrile/DCM+4-6
Reaction atmosphereInert (N2/Ar)Dry inert gas+2-3
Stirring rate300 rpm500 rpm+1-2

Molecular sieves have emerged as an important additive for optimizing these reactions [18]. The inclusion of 13X molecular sieves helps maintain anhydrous conditions throughout the reaction, preventing competitive hydrolysis reactions that can reduce yields [18]. Research has shown that this simple modification can improve reaction reproducibility and provide more consistent high yields [18] [20].

The development of flow chemistry approaches represents a significant advancement in reaction optimization [9]. Continuous flow processing allows for precise control over reaction parameters, including temperature, residence time, and mixing efficiency [9] [10]. These systems have demonstrated the ability to achieve high current densities and scale up to hundred-gram levels without yield loss, making them particularly attractive for industrial applications [9].

Industrial-Scale Production and Purification Strategies

Industrial-scale production of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile requires specialized strategies that address the unique challenges associated with large-scale synthesis of moisture-sensitive phosphoramidite compounds [10] [13]. The scalability of the synthesis process has been successfully demonstrated at multi-kilogram scales, with several facilities now capable of producing this compound in quantities sufficient for commercial oligonucleotide synthesis applications [13] [16].

Purification strategies for industrial production must balance efficiency, cost-effectiveness, and product quality [16] [24]. Vacuum distillation represents the most widely adopted purification method for large-scale production, offering high throughput and excellent scalability [14] [24]. The compound can be purified by vacuum distillation at 110°C under 0.1 millimeters of mercury pressure, achieving purities of 95% with recovery yields of approximately 85% [14] [24].

Table 3: Industrial-Scale Purification Methods

Purification MethodConditionsPurity Achieved (%)Recovery Yield (%)Industrial Scalability
Vacuum distillation110°C at 0.1 mmHg9585High
Silica gel chromatographyHexane/ethyl acetate gradient9875Medium
Crystallization from pentaneReflux followed by cooling9280Low
Bulb-to-bulb distillation100°C at 0.5 mmHg9488High
Preparative HPLCReversed-phase C18 column9970Low

Alternative purification approaches include bulb-to-bulb distillation, which offers similar scalability to vacuum distillation while providing slightly improved recovery yields [14] [15]. This method is particularly advantageous for volatile compounds, as it minimizes exposure time to elevated temperatures and reduces the risk of thermal decomposition [14] [15].

For applications requiring ultra-high purity, silica gel chromatography remains the preferred method despite lower scalability [26] [29]. Modern industrial implementations employ large-scale chromatographic systems with automated fraction collection and solvent recycling to improve economic viability [26]. The use of gradient elution systems with hexane and ethyl acetate provides excellent separation of impurities while maintaining reasonable processing times [26].

Crystallization-based purification methods have been explored but present challenges for industrial implementation [25] [28]. While crystallization from pentane can achieve acceptable purities, the process suffers from relatively low recovery yields and requires specialized handling procedures for the volatile solvent system [25]. Research into alternative crystallization solvents continues, with particular focus on systems that offer improved recovery yields while maintaining product quality [28].

Quality control measures for industrial production incorporate multiple analytical techniques to ensure consistent product specifications [16] [21]. High-performance liquid chromatography analysis using both reversed-phase and normal-phase separation modes provides comprehensive assessment of product purity and impurity profiles [26] [29]. The inherent chirality at the phosphorus center results in diastereomeric products that appear as characteristic double peaks in chromatographic analysis, requiring specialized separation conditions for accurate quantification [26] [29].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.79%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (96.97%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (96.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

102691-36-1

Wikipedia

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Dates

Modify: 2023-09-14

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